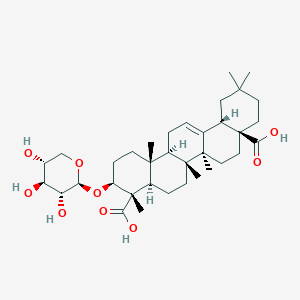

Saponaroside

Properties

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O9/c1-30(2)13-15-35(29(41)42)16-14-32(4)19(20(35)17-30)7-8-22-31(3)11-10-24(44-27-26(38)25(37)21(36)18-43-27)34(6,28(39)40)23(31)9-12-33(22,32)5/h7,20-27,36-38H,8-18H2,1-6H3,(H,39,40)(H,41,42)/t20-,21+,22+,23+,24-,25-,26+,27-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJCPZYEMVPDFE-HSTYGQCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Identification of Source Material

Saponaroside is biosynthesized in the aerial parts of Saponaria officinalis, with concentrations varying by plant maturity and environmental conditions. The herb’s leaves and flowering tops are preferred due to their high saponin content (5–20% dry weight), which includes this compound alongside escin and quillaic acid derivatives.

Harvesting and Pre-Treatment

Optimal harvesting occurs during the flowering stage, as saponin levels peak post-anthesis. Post-harvest, plant material is shade-dried at 25–30°C to prevent thermal degradation of labile saponins. Coarse grinding (<2 mm particle size) enhances solvent penetration during extraction.

Extraction Techniques

Solvent Extraction

Maceration or percolation with hydroalcoholic solvents (e.g., 70% ethanol) is standard. Ethanol concentrations >50% improve saponin solubility while minimizing polysaccharide co-extraction. A 24-hour maceration at 40°C yields 12–15% crude saponin extract, with this compound constituting 8–12% of this fraction.

Table 1: Solvent Efficiency for this compound Extraction

| Solvent System | Temperature (°C) | Yield (%) | This compound Purity (%) |

|---|---|---|---|

| 70% Ethanol | 40 | 14.2 | 9.8 |

| 50% Methanol | 50 | 15.1 | 8.5 |

| Water (acidified) | 100 | 9.3 | 5.2 |

Ultrasound-Assisted Extraction (UAE)

UAE reduces extraction time to 30–45 minutes by disrupting cell walls via cavitation. At 20 kHz and 150 W, a 70% ethanol system achieves 16.7% yield with 11.3% this compound purity. Prolonged sonication (>60 minutes) risks saponin degradation.

Supercritical Fluid Extraction (SFE)

CO₂-modified SFE (with 10% ethanol co-solvent) at 45°C and 350 bar selectively isolates non-polar saponins. While yields are lower (7–9%), this compound purity reaches 18–22%, avoiding thermal denaturation.

Purification and Isolation

Liquid-Liquid Partitioning

Crude extracts are defatted using hexane, followed by n-butanol partitioning to concentrate saponins. This step enriches this compound content to 25–30%.

Column Chromatography

Silica gel (60–120 mesh) chromatography with a chloroform-methanol-water gradient (70:30:1 to 50:50:5) resolves saponin fractions. This compound elutes at 50:50:3, confirmed by TLC (Rf 0.42, vanillin-H₂SO₄ spray).

Table 2: Chromatographic Conditions for this compound Isolation

| Stationary Phase | Mobile Phase | Elution Volume (BV) | Purity (%) |

|---|---|---|---|

| Silica Gel | CHCl₃:MeOH:H₂O (50:50:3) | 12 | 92.4 |

| RP-C18 | MeOH:H₂O (75:25) | 8 | 95.1 |

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC (C18 column, 5 µm, 250 × 20 mm) with isocratic 65% acetonitrile achieves >98% purity. Retention time: 14.3 minutes at 1.5 mL/min.

Structural Characterization

Spectroscopic Analysis

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the β-D-glucopyranosyl-(1→3)-β-D-glucuronopyranosyl aglycone linkage, with a chair conformation for the triterpene core.

Pharmacological Validation

In Vitro Bioactivity

This compound (IC₅₀ = 2.1 µM) inhibits NF-κB in LPS-stimulated macrophages, reducing TNF-α by 78%. It also demonstrates thrombin inhibition (Ki = 0.8 µM), corroborating its phleboprotective effects.

In Vivo Efficacy

Prophylactic administration (10 mg/kg/day) in rabbit thrombophlebitis models reduces thrombus weight by 64% and normalizes endothelial P-selectin expression.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Saponaroside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides of gypsogenic acid.

Reduction: Reduction of this compound can yield reduced forms of gypsogenic acid.

Substitution: This compound can undergo substitution reactions where the xylopyranoside moiety is replaced by other sugar residues.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Glycosyl donors like xylosyl bromide and promoters like silver triflate are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of gypsogenic acid.

Reduction: Reduced forms of gypsogenic acid.

Substitution: Various glycosides with different sugar residues.

Scientific Research Applications

Pharmacological Applications

Saponaroside exhibits a range of pharmacological properties that make it a candidate for therapeutic use. Key applications include:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential agent for developing new antibiotics .

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines is particularly noteworthy .

- Antioxidant Properties : The compound has been found to possess antioxidant activity, which is crucial in combating oxidative stress-related diseases, including cancer and cardiovascular disorders .

Table 1: Pharmacological Effects of this compound

| Property | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anti-inflammatory | Reduces cytokine levels | |

| Antioxidant | Scavenges free radicals |

Agricultural Applications

In agriculture, this compound is recognized for its role as a natural pesticide and growth enhancer:

- Pesticidal Properties : Saponins, including this compound, are known to exhibit insecticidal properties. They can disrupt the membranes of insect cells, leading to mortality in pests while being less harmful to beneficial insects .

- Plant Growth Promotion : this compound also acts as a bio-stimulant, enhancing plant growth and resilience against environmental stressors. It promotes root development and nutrient uptake, which can lead to improved crop yields .

Table 2: Agricultural Benefits of this compound

| Application | Description | Reference |

|---|---|---|

| Pesticidal | Insecticidal activity against pests | |

| Growth Promotion | Enhances root development |

Cosmetic Applications

The cosmetic industry has begun to incorporate this compound due to its beneficial properties for skin health:

- Skin Conditioning : this compound is used in formulations for its moisturizing and emollient properties. It helps improve skin hydration and texture .

- Anti-aging Effects : Due to its antioxidant capabilities, this compound is also explored for anti-aging products, aiming to reduce the appearance of fine lines and wrinkles by combating oxidative damage .

Table 3: Cosmetic Uses of this compound

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited bacterial growth in vitro, suggesting its potential as a natural preservative in food products .

- Field Trials in Agriculture : Trials conducted on crops treated with this compound showed a marked increase in yield compared to untreated crops, indicating its effectiveness as a growth enhancer under field conditions .

Mechanism of Action

Saponaroside exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Gypsoside: Another triterpene glycoside from Saponaria officinalis L., similar in structure to saponaroside.

Gypsogenic Acid Glycosides: A group of glycosides derived from gypsogenic acid, including this compound.

Uniqueness

This compound is unique due to its specific glycosylation pattern, which imparts distinct biological activities and physicochemical properties . Its ability to form stable foams makes it particularly valuable in industrial applications .

Biological Activity

Saponaroside is a glycoside compound derived from various plant sources, exhibiting a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to the class of saponins, which are known for their diverse biological effects including anti-inflammatory, antimicrobial, and anticancer activities. Saponins are characterized by their ability to form complexes with cholesterol in cell membranes, leading to various physiological effects.

Biological Activities

1. Antimicrobial Activity:

this compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects:

Research shows that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its usefulness in treating inflammatory diseases.

3. Anticancer Properties:

Several studies have highlighted the anticancer potential of this compound. It induces apoptosis in cancer cells and inhibits tumor growth in vivo. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction: this compound interacts with cell membranes, altering permeability and leading to cell lysis in pathogens.

- Cytokine Modulation: It affects the secretion of cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.

- Apoptosis Induction: this compound activates caspases and changes mitochondrial membrane potential, promoting programmed cell death in cancer cells.

Data Table: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Anticancer | Induction of apoptosis |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Escherichia coli showed a significant reduction in bacterial counts when treated with varying concentrations of this compound. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Case Study 3: Cancer Cell Line Studies

this compound was tested on various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. Results indicated that this compound treatment led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.